

5-Chloropicolinoyl Chloride: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: 5-chloropicolinoyl chloride

Cat. No.: B137333

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropicolinoyl chloride is a valuable and reactive chemical intermediate that serves as a crucial building block in a wide array of organic syntheses. Its unique structural features, comprising a pyridine ring substituted with a chlorine atom and a reactive acyl chloride group, make it an important precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. The presence of the chlorine atom and the nitrogen in the pyridine ring offers opportunities for further functionalization, allowing for the creation of diverse molecular scaffolds.^{[1][2]}

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of **5-chloropicolinoyl chloride** is presented in the table below.

| Property | Value | Reference |
|---------------------|--------------------------|-----------|
| CAS Number | 128073-03-0 | [3][4] |
| Molecular Formula | C6H3Cl2NO | [3][4] |
| Molecular Weight | 176.00 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8°C | [4] |

Safety Precautions: **5-Chloropicolinoyl chloride** is a reactive compound and should be handled with appropriate safety measures in a well-ventilated fume hood. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[4]

Synthesis of 5-Chloropicolinoyl Chloride

The most common and straightforward method for the preparation of **5-chloropicolinoyl chloride** is the reaction of 5-chloropicolinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 5-Chloropicolinic Acid

Materials:

- 5-Chloropicolinic acid
- Thionyl chloride (SOCl₂)
- Anhydrous toluene (or another inert solvent)

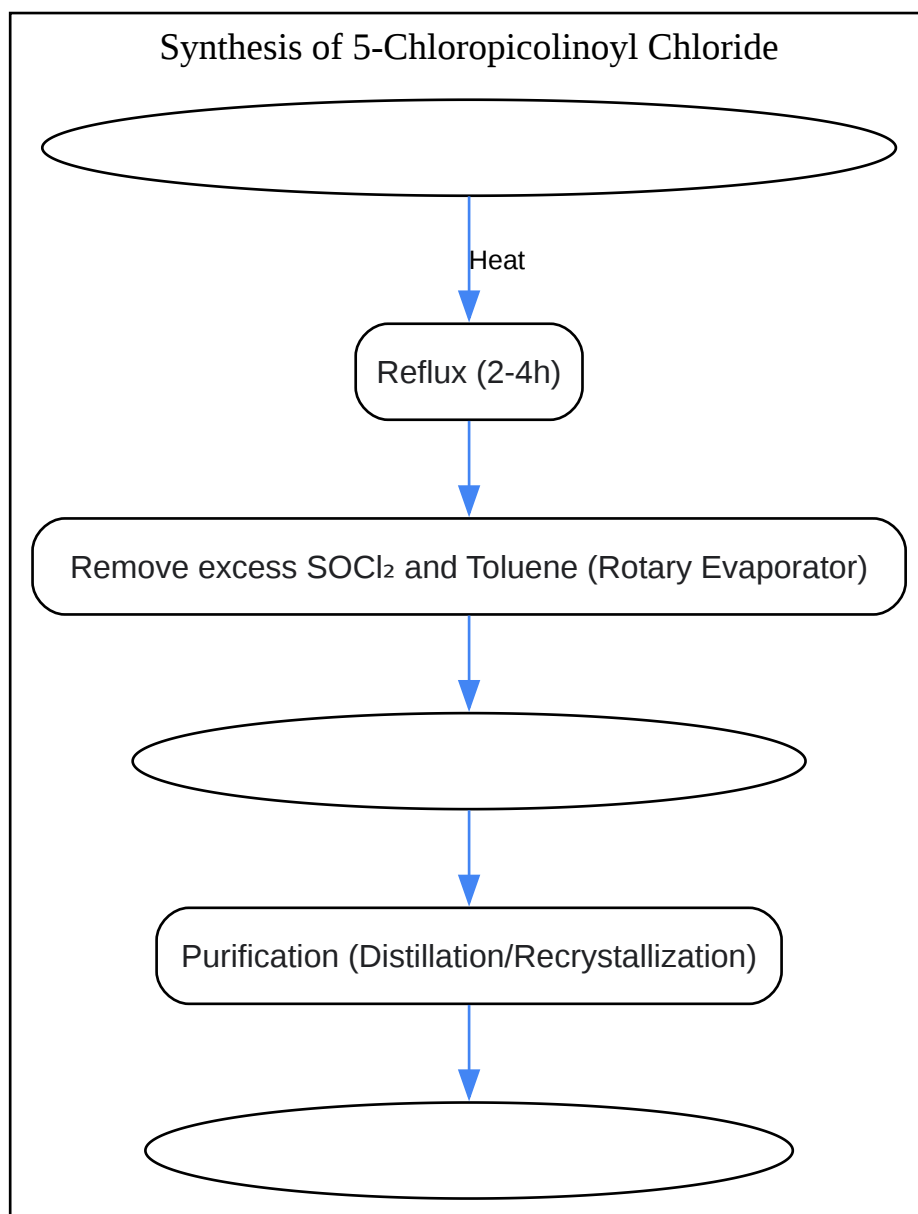
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloropicolinic acid (1 equivalent) in anhydrous toluene.
- Slowly add an excess of thionyl chloride (2-3 equivalents) to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution).
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
- The resulting crude **5-chloropicolinoyl chloride** can be used directly in the next step or purified by distillation or recrystallization.

A patent describes a similar procedure where 5-chloro-2-thiophenecarboxylic acid is treated with thionyl chloride in an inert solvent to yield the corresponding acyl chloride with high purity.

[\[5\]](#)



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Figure 1: Synthetic workflow for **5-chloropicolinoyl chloride**.

Reactivity and Key Synthetic Applications

The high reactivity of **5-chloropicolinoyl chloride** stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. This makes it an excellent acylating agent for a variety of substrates, most notably amines, to form stable amide bonds.^{[6][7][8][9]}

Acylation of Amines

The reaction of **5-chloropicolinoyl chloride** with primary or secondary amines is a fundamental transformation that leads to the formation of N-substituted 5-chloropicolinamides. These amides are common structural motifs in many biologically active compounds. The reaction typically proceeds rapidly at or below room temperature and often requires a base to neutralize the hydrochloric acid byproduct.^{[10][11]}

Experimental Protocol: General Procedure for N-Acylation of an Amine

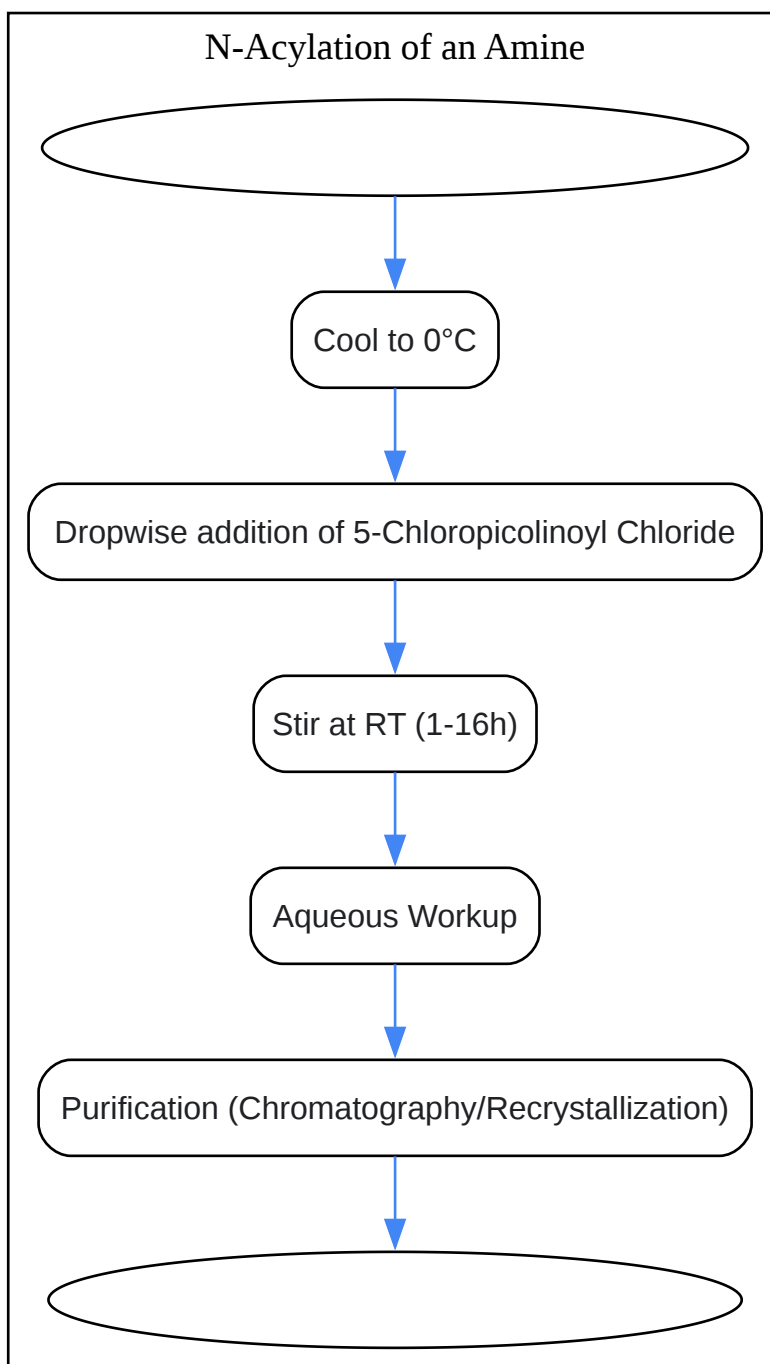
Materials:

- **5-Chloropicolinoyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
- Tertiary amine base (e.g., triethylamine, pyridine)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.
- Cool the solution to 0°C in an ice bath.

- Dissolve **5-chloropicolinoyl chloride** (1.0-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours, or until the reaction is complete as monitored by TLC.
- Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4).
- The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.



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Figure 2: Experimental workflow for N-acylation.

Quantitative Data for Acylation Reactions

The following table summarizes representative yields for the acylation of various amines with acyl chlorides, based on analogous reactions found in the literature.^{[12][13]}

| Amine Substrate | Acylating Agent | Product | Typical Yield (%) |
|-----------------------------------|---------------------|---|-------------------|
| Aniline | Acetyl Chloride | N-Phenylacetamide | 85-95 |
| 4-Chloroaniline | Benzoyl Chloride | N-(4-Chlorophenyl)benzamide | 80-90 |
| Methyl 5-amino-3-methylpicolinate | Isobutyryl Chloride | Methyl 5-(isobutyramido)-3-methylpicolinate | >90 |

Applications in Drug Discovery and Agrochemical Development

Chlorine-containing heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties that can enhance biological activity.^[1] The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^[1]

While specific blockbuster drugs or widely used pesticides directly synthesized from **5-chloropicolinoyl chloride** are not prominently featured in the reviewed literature, its structural motif is present in many biologically active molecules. Acyl chlorides, in general, are fundamental reagents for creating amide bonds, which are prevalent in a vast number of pharmaceuticals.^[2] For instance, the related 5-chlorovaleryl chloride is a key intermediate in the synthesis of the anti-thrombotic drug cilostazol and the herbicide pyraclonil.^[14] This highlights the importance of chloro-substituted acyl chlorides as building blocks in the development of new chemical entities with potential therapeutic or agricultural applications.

Conclusion

5-Chloropicolinoyl chloride is a highly versatile and reactive building block in organic synthesis. Its straightforward preparation and high reactivity make it an invaluable tool for the construction of complex molecules, particularly through the formation of robust amide linkages. Its utility is especially pronounced in the fields of medicinal chemistry and agrochemical science, where the introduction of the 5-chloropyridine moiety can lead to compounds with enhanced biological properties. The experimental protocols and data presented in this guide

offer a solid foundation for researchers and professionals to effectively utilize this important chemical intermediate in their synthetic endeavors.

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